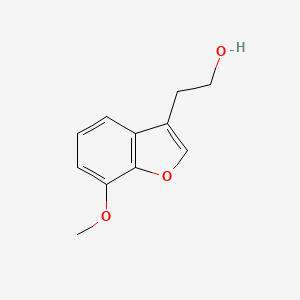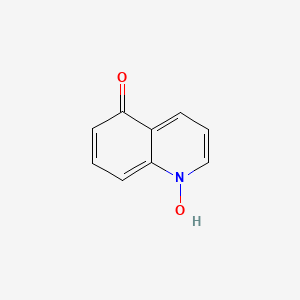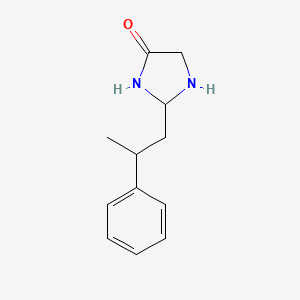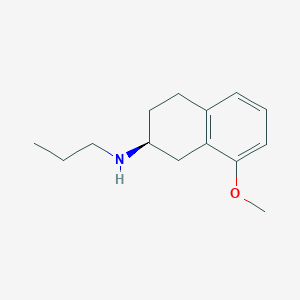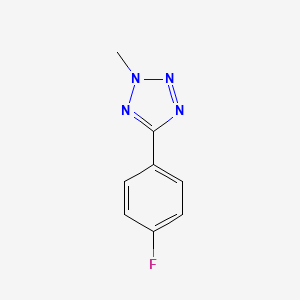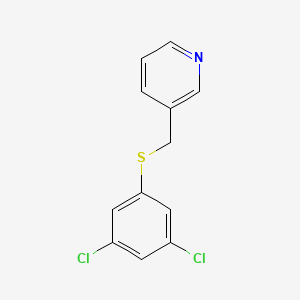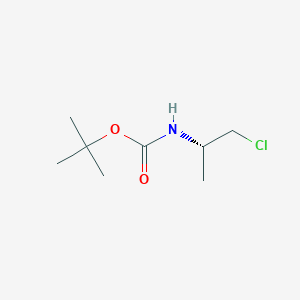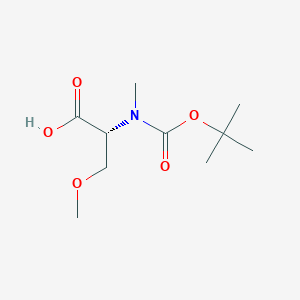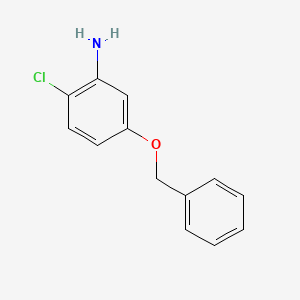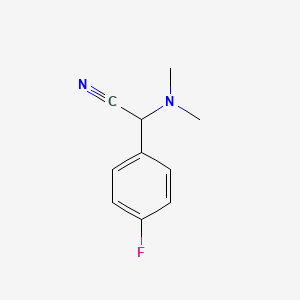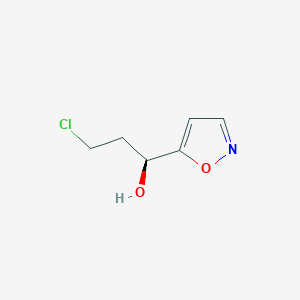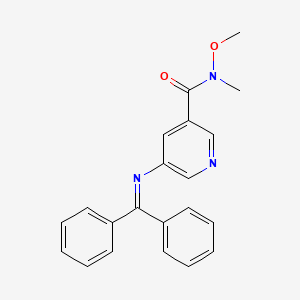
5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diphenylmethylene group attached to an amino group, and a nicotinamide moiety substituted with methoxy and methyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the nicotinamide core. One common method involves the reaction of nicotinic acid with methanol and methylamine under acidic conditions to form N-methoxy-N-methylnicotinamide. This intermediate is then reacted with diphenylmethyleneamine in the presence of a suitable catalyst, such as palladium on carbon, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes, including catalysis and polymer synthesis.
作用機序
The mechanism of action of 5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function and signaling.
類似化合物との比較
Similar Compounds
N-(Diphenylmethylene)aminoacetonitrile: Similar in structure but with a nitrile group instead of the nicotinamide moiety.
5-Amino-1MQ:
Pyrimido[4,5-d]pyrimidine derivatives: Compounds with similar structural motifs used in medicinal chemistry.
Uniqueness
5-(diphenylmethyleneamino)-N-methoxy-N-methylpyridine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
特性
分子式 |
C21H19N3O2 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
5-(benzhydrylideneamino)-N-methoxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C21H19N3O2/c1-24(26-2)21(25)18-13-19(15-22-14-18)23-20(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15H,1-2H3 |
InChIキー |
LSYGTEPJDXJRIO-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)C1=CC(=CN=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
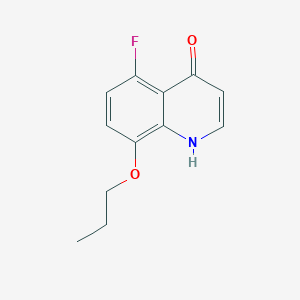
![6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B8346694.png)
